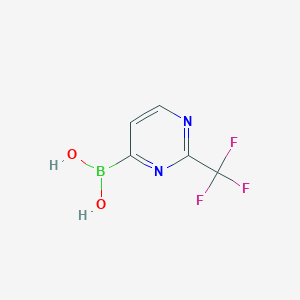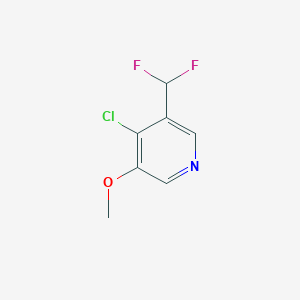
4-Chloro-3-(difluoromethyl)-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(difluoromethyl)-5-methoxypyridine is a chemical compound with the molecular formula C7H6ClF2NO It is a pyridine derivative, characterized by the presence of chloro, difluoromethyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine typically involves the introduction of the chloro, difluoromethyl, and methoxy groups onto a pyridine ring. One common method involves the reaction of 4-chloro-3-(difluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification steps, such as distillation or crystallization, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(difluoromethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The chloro, difluoromethyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
4-Chloro-3-(difluoromethyl)-5-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, difluoromethyl, and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)-5-methoxypyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-(difluoromethyl)-2-fluoro-6-methoxypyridine: Similar structure with an additional fluorine atom on the pyridine ring.
4-Chloro-3-(difluoromethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-3-(difluoromethyl)-5-methoxypyridine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H6ClF2NO |
|---|---|
Poids moléculaire |
193.58 g/mol |
Nom IUPAC |
4-chloro-3-(difluoromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-3-11-2-4(6(5)8)7(9)10/h2-3,7H,1H3 |
Clé InChI |
INBDSLDBOLNBHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CN=C1)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



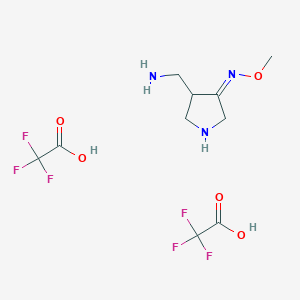


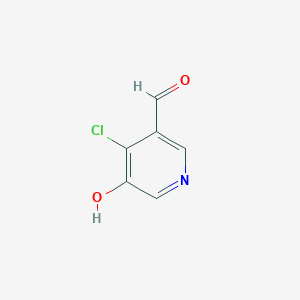


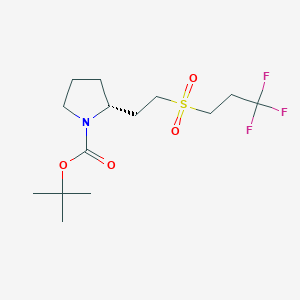
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
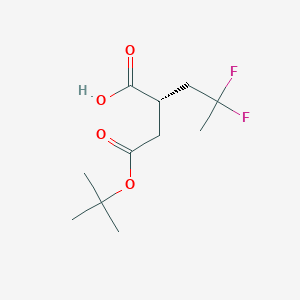
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
